1-Benzyl-4-((benzyloxy)methyl)piperidine
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Overview
Description
1-Benzyl-4-((benzyloxy)methyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group and a benzyloxy group attached to the piperidine ring, making it a significant molecule in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 1-Benzyl-4-((benzyloxy)methyl)piperidine typically involves multiple steps. One common method includes the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-propionate methyl ester)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired piperidine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Benzyl-4-((benzyloxy)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Scientific Research Applications
1-Benzyl-4-((benzyloxy)methyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter release and receptor binding.
Industry: It serves as a precursor in the manufacture of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((benzyloxy)methyl)piperidine involves its interaction with monoamine transporters and receptors. It acts as a monoamine releasing agent, promoting the release of neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to transporter proteins, leading to increased synaptic concentrations of these neurotransmitters .
Comparison with Similar Compounds
1-Benzyl-4-((benzyloxy)methyl)piperidine can be compared with other piperidine derivatives such as:
4-Benzylpiperidine: Similar in structure but lacks the benzyloxy group, making it less selective in its biological activity.
1-Benzyl-4-piperidone: Contains a carbonyl group instead of the benzyloxy group, leading to different reactivity and applications.
4-((Benzyloxy)methyl)piperidine: Lacks the benzyl group, which affects its binding affinity and selectivity in biological systems.
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-benzyl-4-(phenylmethoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-7-18(8-4-1)15-21-13-11-20(12-14-21)17-22-16-19-9-5-2-6-10-19/h1-10,20H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUMPFKYVVLYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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